molecular formula C6H15IN2S B14585710 1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide CAS No. 61191-41-1

1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide

Katalognummer: B14585710
CAS-Nummer: 61191-41-1
Molekulargewicht: 274.17 g/mol
InChI-Schlüssel: IQCYDGWHKSSRHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide is a chemical compound with a unique structure that includes a sulfur atom and an iodide ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with methyl iodide in the presence of a base. The reaction conditions often include:

    Solvent: Acetonitrile or another polar aprotic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Base: Potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or halides in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the original compound, potentially altering the sulfur atom’s oxidation state.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide involves its interaction with molecular targets through its sulfur and iodide components. The sulfur atom can form bonds with various biological molecules, potentially inhibiting or modifying enzyme activity. The iodide ion can participate in ionic interactions, affecting the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: A related compound without the sulfur atom, used as a solvent and reagent in organic synthesis.

    1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium chloride: Similar structure but with a chloride ion instead of iodide.

Uniqueness

1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide is unique due to the presence of both sulfur and iodide, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

61191-41-1

Molekularformel

C6H15IN2S

Molekulargewicht

274.17 g/mol

IUPAC-Name

1,3-dimethyl-2-methylsulfanylimidazolidin-1-ium;iodide

InChI

InChI=1S/C6H14N2S.HI/c1-7-4-5-8(2)6(7)9-3;/h6H,4-5H2,1-3H3;1H

InChI-Schlüssel

IQCYDGWHKSSRHD-UHFFFAOYSA-N

Kanonische SMILES

C[NH+]1CCN(C1SC)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.